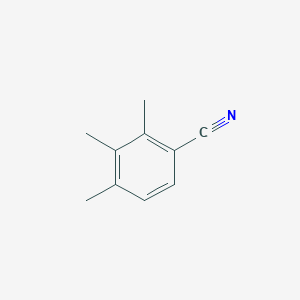
2,3,4-Trimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, where three methyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylbenzonitrile typically involves the alkylation of benzonitrile with methylating agents. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of green chemical reagents and catalysts to ensure environmentally friendly processes. For instance, the use of dimethyl carbonate and ionic liquids as catalysts can enhance the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives of this compound
Scientific Research Applications
2,3,4-Trimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a probe in spectroscopic studies.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
2,4,6-Trimethylbenzonitrile: Another derivative with methyl groups at different positions.
2,4,6-Trimethylbenzonitrile N-oxide: An oxidized form of the compound.
Uniqueness: 2,3,4-Trimethylbenzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups can significantly affect the compound’s properties compared to other isomers .
Properties
CAS No. |
77417-06-2 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2,3,4-trimethylbenzonitrile |
InChI |
InChI=1S/C10H11N/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,1-3H3 |
InChI Key |
TXTISNNAUQWGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















